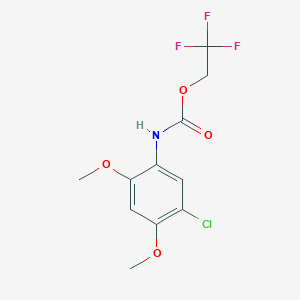

2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate is a chemical compound with the molecular formula C11H11ClF3NO4 and a molecular weight of 313.66 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amines.

Substitution: Substituted derivatives at the chloro or methoxy positions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structure suggests that it may exhibit pharmacological properties similar to other carbamate derivatives, which are known for their utility as enzyme inhibitors and in the treatment of various diseases.

- Case Study : Research has indicated that carbamate derivatives can act as effective inhibitors of acetylcholinesterase, an enzyme critical in the nervous system. This inhibition can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions like Alzheimer's disease.

Agrochemical Development

There is growing interest in the use of 2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate as a potential pesticide or herbicide. Its fluorinated structure may enhance its stability and efficacy in agricultural applications.

- Case Study : Fluorinated compounds have been shown to improve the bioavailability and persistence of agrochemicals in the environment. This property can lead to reduced application rates and lower environmental impact.

Analytical Chemistry

The compound serves as a reagent in various analytical methods due to its unique chemical properties. It can be utilized in chromatographic techniques for the separation and identification of other chemical substances.

- Data Table: Analytical Applications

| Method | Application |

|---|---|

| HPLC | Separation of complex mixtures |

| LC-MS | Identification of metabolites |

| NMR Spectroscopy | Structural elucidation |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, employing various analytical techniques to confirm its structure and purity. The use of nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) has been crucial in these evaluations.

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The trifluoroethyl group and the carbamate linkage play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate

- 2,2,2-trifluoroethyl N-(2,5-xylyl)carbamate

- 4-fluorophenyl N-(5-chloro-2-methoxyphenyl)carbamate

Uniqueness

2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups, along with the trifluoroethyl moiety, provides a distinct chemical profile compared to similar compounds.

Biologische Aktivität

2,2,2-Trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H11ClF3NO4

- Molecular Weight : 313.66 g/mol

- CAS Number : 1087798-00-2

- Purity : Typically 95% .

Biological Activity

The compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its activity can be attributed to the presence of the trifluoroethyl and dimethoxyphenyl groups, which enhance lipophilicity and interaction with biological targets.

Antiparasitic Activity

Research indicates that modifications in chemical structure can significantly influence the antiparasitic properties of compounds similar to this compound. For instance, the introduction of polar functionalities has been shown to improve aqueous solubility and metabolic stability while maintaining efficacy against parasites .

Table 1: Comparison of Antiparasitic Activity

| Compound | EC50 (μM) | Metabolic Stability (CL int μL/min/mg) |

|---|---|---|

| Benchmark Compound | 0.010 | 42 |

| Modified Compound (with trifluoromethyl) | 0.010 | 70 |

| Analog without methoxy group | 0.395 | 27 |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is likely related to its ability to interact with specific enzyme systems or cellular pathways. The presence of chlorine and trifluoromethyl groups may enhance binding affinity to target proteins or enzymes involved in parasitic metabolism.

Case Studies

- Study on Metabolic Stability : A study highlighted that the incorporation of a trifluoromethyl group significantly improved the metabolic stability of related compounds in human liver microsomes compared to their carbocyclic analogs . This finding suggests that similar modifications could be beneficial for enhancing the therapeutic index of this compound.

- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of various derivatives on human cell lines. The results indicated that while some modifications improved antiparasitic activity, they also affected cytotoxicity profiles, necessitating a careful balance between efficacy and safety .

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3NO4/c1-18-8-4-9(19-2)7(3-6(8)12)16-10(17)20-5-11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNJYJUORFDXQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)OCC(F)(F)F)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.